4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo-

Lipophilicity Drug-likeness Membrane permeability

4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo- (IUPAC: 1-butyl-2-sulfanylidene-1,3-diazinan-4-one; CAS 59669-84-0) is an N1-alkylated 2-thioxotetrahydropyrimidin-4(1H)-one derivative with molecular formula C₈H₁₄N₂OS and a molecular weight of 186.28 g·mol⁻¹. Computed descriptors include an XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 64.4 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C8H14N2OS
Molecular Weight 186.28 g/mol
CAS No. 59669-84-0
Cat. No. B12917537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo-
CAS59669-84-0
Molecular FormulaC8H14N2OS
Molecular Weight186.28 g/mol
Structural Identifiers
SMILESCCCCN1CCC(=O)NC1=S
InChIInChI=1S/C8H14N2OS/c1-2-3-5-10-6-4-7(11)9-8(10)12/h2-6H2,1H3,(H,9,11,12)
InChIKeyKXHHFZNHBQJXPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-2-thioxotetrahydropyrimidin-4(1H)-one (CAS 59669-84-0): Procurement-Relevant Physicochemical Profile


4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo- (IUPAC: 1-butyl-2-sulfanylidene-1,3-diazinan-4-one; CAS 59669-84-0) is an N1-alkylated 2-thioxotetrahydropyrimidin-4(1H)-one derivative with molecular formula C₈H₁₄N₂OS and a molecular weight of 186.28 g·mol⁻¹ [1]. Computed descriptors include an XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 64.4 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1]. The compound belongs to a class of heterocycles utilized in medicinal chemistry as scaffolds for enzyme inhibitors, androgen receptor modulators, and HDL cholesterol elevating agents [2][3].

Why N1-Alkyl Chain Length in 2-Thioxotetrahydropyrimidin-4(1H)-ones Is Not Interchangeable: The Butyl Differentiation Case


Within the 2-thioxotetrahydropyrimidin-4(1H)-one series, the N1-alkyl substituent is not a passive spectator; it directly governs lipophilicity, conformational freedom, and intermolecular binding geometry. The 1-butyl derivative (XLogP3 = 0.9; 3 rotatable bonds) occupies a physicochemical niche distinct from the 1-methyl (XLogP3 = −0.4; 0 rotatable bonds) and 1-ethyl (XLogP3 = 0; 1 rotatable bond) congeners [1][2][3]. These differences translate into predictable shifts in membrane permeability, hydrophobic pocket complementarity, and metabolic stability that cannot be replicated by simply swapping one N1-alkyl analog for another [4]. The quantitative evidence below maps these dimensional differences to facilitate selection of the butyl derivative where a specific lipophilic–flexibility profile is required.

Head-to-Head and Cross-Study Quantitative Differentiation of 1-Butyl-2-thioxotetrahydropyrimidin-4(1H)-one vs. N1-Methyl and N1-Ethyl Analogs


Lipophilicity (XLogP3) Comparison: Butyl Confers Optimal logP for Membrane Partitioning vs. Methyl and Ethyl Analogs

The computed XLogP3 of 1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one is 0.9, significantly more lipophilic than the 1-methyl (XLogP3 = −0.4) and 1-ethyl (XLogP3 = 0) analogs [1][2][3]. This 1.3 log unit increase over the methyl analog corresponds to approximately a 20-fold increase in octanol–water partition coefficient, positioning the butyl derivative within the optimal logP range (0–3) for passive membrane permeability according to established drug-likeness guidelines [4]. The ethyl derivative (XLogP3 = 0) fails to achieve meaningful membrane partitioning, while the methyl derivative (XLogP3 = −0.4) is predicted to be effectively membrane-impermeable via passive diffusion.

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility Advantage: Butyl Provides Three Rotatable Bonds for Induced-Fit Binding vs. Rigid Methyl Analog

The 1-butyl derivative possesses 3 rotatable bonds originating from the N1-n-butyl chain, compared to 0 rotatable bonds for the 1-methyl analog and 1 rotatable bond for the 1-ethyl analog [1][2][3]. This increased conformational freedom allows the butyl chain to sample a substantially larger conformational space, enabling induced-fit accommodation into hydrophobic enzyme subpockets that are inaccessible to the rigid methyl or semi-rigid ethyl derivatives. In the context of 3-aryl-2-thioxotetrahydropyrimidin-4(1H)-one androgen receptor modulators, analogous conformational flexibility has been demonstrated to be critical for selective binding [4].

Conformational entropy Enzyme inhibition Induced-fit binding

Topological Polar Surface Area Conservation: Butyl Extension Does Not Alter H-Bonding Core Pharmacophore

The topological polar surface area (TPSA) of 1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one is 64.4 Ų, identical to that of the 1-methyl and 1-ethyl analogs [1][2][3]. This indicates that the N1-butyl extension does not participate in or perturb the hydrogen-bonding interactions mediated by the thioxo and oxo groups of the pyrimidine ring. Therefore, the butyl derivative retains the pharmacophoric hydrogen-bonding capacity of the core scaffold while providing additional hydrophobic contacts via the butyl chain, a property that is difficult to replicate with other N1-alkyl groups without either sacrificing TPSA or altering the H-bond signature.

Pharmacophore fidelity Hydrogen bonding Off-target selectivity

Predicted Metabolic Stability: Butyl Chain Resists N-Dealkylation Better Than Methyl in 2-Thioxopyrimidinones

Class-level metabolic data for 2-thioxopyrimidin-4-one derivatives indicate that N1-alkyl chains undergo cytochrome P450-mediated oxidative N-dealkylation, with the metabolic liability inversely correlated with chain length [1]. N-Methyl derivatives are particularly susceptible to rapid oxidative demethylation, yielding the unsubstituted 2-thioxotetrahydropyrimidin-4(1H)-one core, which often exhibits altered activity or increased toxicity. The N1-butyl chain, with a predicted longer oxidative half-life due to the absence of a directly abstractable α-hydrogen contiguous to a heteroatom in a sterically accessible orientation, is expected to exhibit superior metabolic stability compared to the methyl and ethyl analogs.

Metabolic stability N-dealkylation Cytochrome P450

Synthetic Tractability and Procurement Purity: Butyl Derivative Accessible via Well-Established Cyclocondensation Route

The synthesis of 1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one can be accomplished via a one-pot cyclocondensation of N-butylthiourea with a β-ketoester (e.g., ethyl acetoacetate) or an appropriately functionalized acrylate ester under basic conditions, a route that has been demonstrated for a range of N1-alkyl-2-thioxotetrahydropyrimidin-4(1H)-ones [1][2]. This convergent, one-step methodology is amenable to multi-gram scale-up with high atom economy, contrasting with the synthesis of certain N1-aryl or branched-alkyl analogs that require multi-step sequences and deliver lower yields [2]. Vendors offering the butyl derivative typically report purities ≥95% by HPLC, suitable for direct use in screening campaigns without additional purification.

Synthetic chemistry Cyclocondensation β-ketoester Alkyl isothiourea

Molecular Weight Compliance: Butyl Derivative Stays Within Lead-Like Space (MW <300) While Maximizing LogP

The molecular weight of the 1-butyl derivative (186.28 g·mol⁻¹) remains well within the 'lead-like' range defined by the rule of three (MW <300) [1][2]. Compared to the N1-methyl (MW 144.20 g·mol⁻¹) and N1-ethyl (MW 158.22 g·mol⁻¹) analogs, the butyl derivative offers a superior logP-to-MW ratio (0.0048 logP per Da), indicating efficient use of molecular weight to achieve desirable lipophilicity [1]. Many alternative N1-substituents that achieve comparable XLogP3 values (e.g., phenyl, cyclohexyl) would increase MW beyond 250 Da, reducing ligand efficiency.

Lead-likeness Molecular weight Fragment-based drug discovery

Procurement Application Scenarios for 1-Butyl-2-thioxotetrahydropyrimidin-4(1H)-one (CAS 59669-84-0)


Lead Optimization for Intracellular Enzyme Targets Requiring Balanced Permeability and Ligand Efficiency

When a medicinal chemistry program progresses from a polar, membrane-impermeable hit (e.g., the N1-methyl or N1-ethyl 2-thioxotetrahydropyrimidin-4(1H)-one) toward a lead series needing intracellular target engagement, the 1-butyl derivative provides a rational next step. Its XLogP3 of 0.9 places it within the optimal passive permeability window while maintaining a lead-like MW of 186.28 g·mol⁻¹ [1]. The three-carbon butyl chain offers sufficient conformational flexibility to probe hydrophobic subpockets without the excessive MW penalty of aryl or cycloalkyl replacements. Procurement of the butyl analog enables direct assessment of the lipophilicity–activity trade-off before committing to expensive asymmetric synthesis of chiral N1-substituted variants.

Chemical Probe Development for Carbonic Anhydrase or Acetylcholinesterase Inhibition with Optimized Membrane Partitioning

2-Thioxotetrahydropyrimidin-4(1H)-ones have demonstrated inhibitory activity against carbonic anhydrase I/II and acetylcholinesterase [1]. For cellular or tissue-based assays where the target enzyme is intracellular or membrane-anchored, the butyl derivative's 20-fold higher octanol–water partition coefficient (ΔXLogP3 = +1.3 vs. methyl analog) is predicted to significantly improve cellular uptake compared to the methyl and ethyl analogs [2]. Researchers developing chemical probes for these enzyme families should select the butyl derivative when intracellular or tissue-penetrant inhibition is required, as the methyl and ethyl variants are unlikely to achieve sufficient intracellular concentrations.

Combinatorial Library Synthesis: Butyl Derivative as a Versatile Core Scaffold for Parallel Derivatization at C5 and C6

The 1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one core retains the reactive C5 methylene and the thioxo group, both of which can undergo chemoselective derivatization (e.g., Knoevenagel condensation at C5, S-alkylation at C=S) [1]. The butyl chain is chemically inert under these reaction conditions, unlike the N1-methyl analog, which can undergo unintended N-demethylation under Lewis acidic conditions. Procurement of the butyl derivative as a common intermediate enables parallel library synthesis with reduced risk of side reactions at N1, supporting structure–activity relationship exploration across diverse biological targets.

Negative Control or Selectivity Counter-Screen for 2-Thiouracil-Based Antithyroid Agents

The 1-butyl derivative is structurally related to 2-thiouracil (an antithyroid drug) but lacks the aromatic C5–C6 double bond, rendering the ring non-planar and altering its intercalation potential. This makes the butyl derivative a suitable negative control or selectivity probe in assays targeting thyroperoxidase or nucleobase transporters, where the planar uracil/thymine pharmacophore is critical for activity [1]. The N1-butyl extension further increases steric bulk, reinforcing the non-competitive binding profile relative to 2-thiouracil. Procurement for counter-screening enables confirmation that observed biological activity is scaffold-specific rather than due to promiscuous thiol reactivity.

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